MMV674850

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

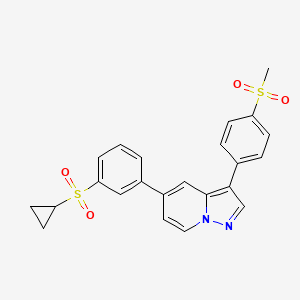

C23H20N2O4S2 |

|---|---|

分子量 |

452.5 g/mol |

IUPAC名 |

5-(3-cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine |

InChI |

InChI=1S/C23H20N2O4S2/c1-30(26,27)19-7-5-16(6-8-19)22-15-24-25-12-11-18(14-23(22)25)17-3-2-4-21(13-17)31(28,29)20-9-10-20/h2-8,11-15,20H,9-10H2,1H3 |

InChIキー |

BQDDSWFSIPPWHN-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C3C=C(C=CN3N=C2)C4=CC(=CC=C4)S(=O)(=O)C5CC5 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of MMV674850: A Technical Guide

For Immediate Release

[PRETORIA, SOUTH AFRICA] – A comprehensive analysis of the antimalarial compound MMV674850, a pyrazolopyridine, reveals a stage-specific mechanism of action, preferentially targeting early-stage Plasmodium falciparum gametocytes. This in-depth guide synthesizes the findings from key research, providing researchers, scientists, and drug development professionals with a detailed understanding of its biological activity, experimental validation, and potential pathways for therapeutic intervention.

This compound's unique activity profile was elucidated through in-depth transcriptome fingerprinting, as detailed in the pivotal study by Niemand et al. (2021) published in ACS Infectious Diseases. This research highlights that the compound elicits a distinct chemogenomic profile in early-stage gametocytes, suggesting a mechanism tied to biological processes active during this specific phase of parasite development.[1][2]

Core Findings on the Mechanism of Action

This compound treatment of P. falciparum gametocytes has been shown to induce a compound-specific chemogenomic profile. This profile is notably more pronounced in early-stage gametocytes compared to late-stage gametocytes.[1][2] The transcriptional response to this compound in early-stage gametocytes shares similarities with the response seen in asexual blood-stage parasites, indicating that the compound may target pathways common to these proliferative stages.[1][2]

While a definitive molecular target has not been explicitly identified, the transcriptomic data provides a "chemogenomic fingerprint" that associates the compound's activity with specific biological processes. This approach allows for a nuanced understanding of the drug's mode of action even in the absence of a single, confirmed target protein.[2]

Quantitative Analysis of Activity

The stage-specific efficacy of this compound has been quantified through inhibitory concentration (IC50) values, demonstrating its potent activity against early-stage gametocytes.

| Parasite Stage | IC50 (nM) | Reference |

| Early-Stage Gametocytes (EG) | 4.5 ± 3.6 | [2] |

| Late-Stage Gametocytes (LG) | >10,000 | [2] |

Experimental Protocols

The following methodologies were central to elucidating the mechanism of action of this compound.

Plasmodium falciparum Gametocyte Culture and Drug Treatment

-

Parasite Strain: P. falciparum NF54 strain was used for gametocyte production.

-

Culture Conditions: Asexual cultures were maintained in RPMI 1640 medium supplemented with 25 mM HEPES, 20 mM glucose, 0.2% sodium bicarbonate, 200 µM hypoxanthine, 40 µg/mL gentamicin, and 0.5% AlbuMAX II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Gametocyte Induction: Gametocytogenesis was induced by preventing the addition of fresh erythrocytes to mature asexual cultures.

-

Drug Treatment for Transcriptomics: Synchronized early-stage (stage II-III) and late-stage (stage IV-V) gametocytes were treated with this compound at a concentration of 3x the IC50 value for 6 hours. Control cultures were treated with an equivalent concentration of DMSO.

Transcriptome Analysis (RNA-Seq)

-

RNA Extraction: Total RNA was extracted from drug-treated and control gametocytes using a suitable RNA extraction kit.

-

Library Preparation and Sequencing: RNA-Seq libraries were prepared and sequenced to generate comprehensive transcriptomic data.

-

Data Analysis: The resulting sequence reads were mapped to the P. falciparum 3D7 reference genome. Differential gene expression analysis was performed to identify genes and pathways significantly perturbed by this compound treatment. A chemogenomic fingerprint was generated by comparing the transcriptional response to a library of responses from compounds with known mechanisms of action.

Visualizing the Mechanism and Workflow

To further clarify the conceptual framework and experimental design, the following diagrams are provided.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound in early-stage gametocytes.

References

In-depth Technical Guide: Activity of MMV674850 Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplasmodial activity of MMV674850, a novel pyrazolopyridine compound, against Plasmodium falciparum. The document details its inhibitory effects on various parasite stages, outlines the experimental protocols used for its characterization, and explores its mechanism of action through chemogenomic fingerprinting.

Quantitative Efficacy of this compound

This compound has demonstrated potent activity against both the asexual and sexual stages of P. falciparum. Notably, it shows preferential activity against early-stage gametocytes, the precursors to the transmissible forms of the parasite.

| Parameter | P. falciparum Stage | Cell Line/Strain | Value (nM) | Reference |

| IC50 | Asexual Blood Stages | NF54 | 2.7 | [1] |

| IC50 | Asexual Blood Stages | Unspecified | 4.5 | [1] |

| IC50 | Early-Stage Gametocytes (I-III) | NF54 | 4.5 ± 3.6 | [1] |

| IC50 | Late-Stage Gametocytes (IV-V) | NF54 | 28.7 ± 0.2 | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's activity.

P. falciparum Culture and Gametocyte Induction

-

Asexual Culture: P. falciparum NF54 parasites are maintained in continuous culture with O+ human erythrocytes in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% (w/v) Albumax II. Cultures are kept at 37°C in a modular incubator with a gas mixture of 90% N₂, 5% O₂, and 5% CO₂.

-

Gametocyte Induction: To induce gametocytogenesis, asexual cultures are seeded at 0.5% parasitemia and 4% hematocrit. The culture medium is not changed for 72 hours to allow for the accumulation of conditioned medium, which triggers the differentiation of a portion of the asexual parasites into gametocytes. After 72 hours, the medium is changed daily. The development of gametocytes is monitored by Giemsa-stained thin blood smears.

Gametocyte Inhibition Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against different stages of gametocytes.

-

Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells is maintained at or below 0.5%.

-

Assay Plate Setup: For early-stage gametocyte assays, cultures containing predominantly stage I-III gametocytes are used. For late-stage assays, cultures with mature stage IV and V gametocytes are utilized. The gametocyte cultures are diluted to the appropriate density and dispensed into 96-well plates.

-

Compound Addition and Incubation: The serially diluted this compound is added to the assay plates, which are then incubated for 48-72 hours under the standard culture conditions described above.

-

Viability Assessment: Parasite viability is assessed using a suitable method, such as the parasite lactate dehydrogenase (pLDH) assay or by staining with a fluorescent viability dye (e.g., SYBR Green I) followed by flow cytometry or high-content imaging.

-

Data Analysis: The raw data (e.g., fluorescence intensity or absorbance) is normalized to untreated controls. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Transcriptome Fingerprinting (RNA-Sequencing)

This protocol outlines the steps taken to analyze the global transcriptional response of P. falciparum gametocytes to this compound treatment.

-

Gametocyte Treatment: Cultures of early-stage (I-III) and late-stage (IV-V) gametocytes are treated with this compound at a concentration equivalent to its IC50 value for the respective stage. Control cultures are treated with the vehicle (DMSO) alone. Samples are collected at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.

-

RNA Extraction: Total RNA is extracted from the parasite pellets using a suitable commercial kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's instructions. The RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the total RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: The raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.

-

Read Alignment: The processed reads are aligned to the P. falciparum reference genome.

-

Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

-

Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis are performed on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.

-

Visualizations

The following diagrams illustrate key experimental workflows and the biological impact of this compound.

References

An In-depth Technical Guide on the Chemical Structure and Properties of MMV674850

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV674850 is a novel pyrazolopyridine derivative identified as a potent antimalarial agent with a unique stage-specific activity profile against Plasmodium falciparum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for key biological assays are outlined, and its mechanism of action is explored through an analysis of its chemogenomic fingerprint. This document serves as a critical resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Identity

This compound is a heterocyclic compound featuring a pyrazolopyridine core. Its detailed chemical identity is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridine |

| SMILES String | CS(=O)(=O)c1ccc(cc1)c2cnn3ccc(cc23) |

| CAS Number | 1820874-51-8[1] |

| Molecular Formula | C23H20N2O4S2 |

| Molecular Weight | 452.55 g/mol |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive analysis of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Molecular Weight | 452.55 g/mol | --- |

| logP (predicted) | 2.8 | Predicted |

| Topological Polar Surface Area (TPSA) | 84.9 Ų | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 6 | Predicted |

| Rotatable Bonds | 3 | Predicted |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against the asexual blood stages of Plasmodium falciparum and displays a unique, preferential activity against early-stage gametocytes. This stage-specific action is critical for transmission-blocking strategies in malaria eradication efforts.

| Parasite Stage | IC50 (nM) | Reference |

| Asexual Blood Stages | 2.7 and 4.5 | [2] |

| Early-Stage Gametocytes | 4.5 ± 3.6 | [2] |

| Late-Stage Gametocytes | 28.7 ± 0.2 | [2] |

The mechanism of action of this compound has been investigated through chemogenomic fingerprinting.[3] This technique involves analyzing the transcriptional response of the parasite to the compound. Treatment with this compound was associated with biological processes shared between asexual blood-stage parasites and early-stage gametocytes, but not late-stage gametocytes.[3] This suggests that this compound targets pathways that are active and essential during these specific developmental stages.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of pyrazolopyridine derivatives typically involves the condensation of a substituted hydrazine with a suitably functionalized pyridine precursor. The general synthetic approach often follows a multi-step pathway involving the formation of the pyrazole ring followed by the construction of the fused pyridine ring or vice-versa. Researchers aiming to synthesize this compound would likely adapt established methods for pyrazolopyridine synthesis.

Experimental Protocols

The following section outlines the general methodologies for the key biological assays used to characterize the activity of this compound.

P. falciparum Asexual Blood Stage Activity Assay

This assay is designed to determine the 50% inhibitory concentration (IC50) of a compound against the asexual replicative stage of the parasite.

Caption: Workflow for P. falciparum asexual blood stage activity assay.

P. falciparum Gametocyte Activity Assay

This assay assesses the activity of compounds against the sexual stages (gametocytes) of the parasite, which are responsible for transmission.

Caption: Workflow for P. falciparum gametocyte activity assay.

Chemogenomic Fingerprinting

This advanced technique provides insights into the mechanism of action of a compound by analyzing its effect on the global gene expression of the parasite.

References

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Novel Antimalarial Candidates, with a Focus on MMV674850

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the preclinical assessment of drug candidates is a critical determinant of success. Among the myriad of investigational compounds, MMV674850 has emerged as a molecule of interest. This technical guide provides a comprehensive framework for characterizing the solubility and stability of such novel antimalarial compounds, essential physicochemical properties that underpin their potential for clinical development. While specific experimental data for this compound is not publicly available, this document serves as an in-depth resource for researchers, scientists, and drug development professionals on the requisite experimental protocols and data interpretation.

Introduction to this compound

This compound is a compound identified within the portfolio of Medicines for Malaria Venture (MMV), an organization dedicated to discovering, developing, and delivering new, effective, and affordable antimalarial drugs. As with any promising new chemical entity, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely academic exercises; they are the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built.

Solubility Profiling: Unlocking Bioavailability

Aqueous solubility is a key factor influencing the absorption and bioavailability of orally administered drugs. Poor solubility can lead to inadequate drug exposure and hinder the progression of an otherwise potent compound. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are routinely employed in early drug discovery: kinetic and thermodynamic solubility.

2.1.1. Kinetic Solubility Assay

This high-throughput screening method provides a rapid assessment of a compound's solubility. It is particularly useful for rank-ordering compounds in the early stages of discovery.

-

Principle: A concentrated stock solution of the test compound in an organic solvent (typically dimethyl sulfoxide, DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by methods such as turbidimetry (nephelometry) or UV/Vis spectroscopy after filtration.

-

Materials:

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for spectroscopic methods)

-

Automated liquid handler

-

Plate reader (nephelometer or UV/Vis spectrophotometer)

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4).

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Measure the turbidity or absorbance of each well using a plate reader.

-

The kinetic solubility is determined as the highest concentration that does not show significant precipitation compared to a blank control.

-

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, providing a more accurate measure of its intrinsic solubility.

-

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

Solid test compound (this compound)

-

Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system with a suitable column and detector

-

-

Procedure:

-

Add an excess amount of solid this compound to vials containing the different aqueous buffers.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

-

Data Presentation: Solubility of this compound

The following tables provide a template for presenting the solubility data for a compound like this compound.

Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)

| Parameter | Value |

| Method | Nephelometry |

| Temperature | 25°C |

| Incubation Time | 2 hours |

| Kinetic Solubility (µM) | To be determined |

Table 2: Thermodynamic Solubility of this compound at 25°C

| Buffer pH | Solubility (µg/mL) | Solubility (µM) |

| 2.0 | To be determined | To be determined |

| 4.5 | To be determined | To be determined |

| 6.8 | To be determined | To be determined |

| 7.4 | To be determined | To be determined |

Stability Assessment: Ensuring Drug Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Stability studies are designed to evaluate how a compound is affected by various environmental factors.

Experimental Protocols for Stability Studies

3.1.1. Solid-State Stability

These studies assess the stability of the drug substance in its solid form under various temperature and humidity conditions, as guided by the International Council for Harmonisation (ICH) guidelines.

-

Principle: Samples of the solid compound are stored in controlled environment chambers. At specified time points, aliquots are withdrawn and analyzed for degradation and changes in physical properties.

-

Materials:

-

Solid test compound (this compound)

-

Controlled environment stability chambers

-

Appropriate analytical instrumentation (e.g., HPLC for purity, XRPD for solid form)

-

-

Procedure:

-

Place accurately weighed samples of this compound in suitable containers.

-

Store the samples in stability chambers under the following ICH-recommended conditions:

-

Long-term: 25°C / 60% Relative Humidity (RH)

-

Intermediate: 30°C / 65% RH

-

Accelerated: 40°C / 75% RH

-

-

At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.

-

Analyze the samples for purity (using a stability-indicating HPLC method), appearance, and solid-form changes (e.g., by X-ray powder diffraction).

-

3.1.2. Solution-State Stability

These studies evaluate the stability of the compound in solution, which is important for formulation development and for understanding potential degradation pathways.

-

Principle: Solutions of the compound in various solvents and at different pH values are stored at controlled temperatures. The concentration of the parent compound and the formation of degradation products are monitored over time.

-

Procedure:

-

Prepare solutions of this compound in relevant solvents (e.g., DMSO, ethanol, aqueous buffers of different pH).

-

Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

-

At various time points, analyze the solutions by a stability-indicating HPLC method to determine the remaining concentration of this compound and to quantify any degradation products.

-

3.1.3. Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing and validating a stability-indicating analytical method.

-

Principle: The compound is subjected to more aggressive conditions than those used in accelerated stability studies, including acid and base hydrolysis, oxidation, and photolysis.

-

Procedure:

-

Acid/Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution of the compound to a defined light source (e.g., xenon lamp) according to ICH Q1B guidelines.

-

Analyze all stressed samples by a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products.

-

Data Presentation: Stability of this compound

The following tables provide a template for presenting the stability data for a compound like this compound.

Table 3: Solid-State Stability of this compound (Accelerated Conditions: 40°C / 75% RH)

| Time (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) |

| 0 | Initial observation | Initial purity | Initial impurities |

| 1 | To be determined | To be determined | To be determined |

| 3 | To be determined | To be determined | To be determined |

| 6 | To be determined | To be determined | To be determined |

Table 4: Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradation Products (m/z) |

| 0.1 N HCl, 60°C, 24h | To be determined | To be determined |

| 0.1 N NaOH, 60°C, 24h | To be determined | To be determined |

| 3% H₂O₂, RT, 24h | To be determined | To be determined |

| Heat (Solid), 80°C, 7 days | To be determined | To be determined |

| Photostability (ICH Q1B) | To be determined | To be determined |

Visualizing Experimental Workflows and Biological Pathways

Diagrams are invaluable tools for communicating complex experimental procedures and biological mechanisms.

Experimental Workflow Diagrams

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Overview of stability assessment workflows for a new drug substance.

Representative Signaling Pathway

While the precise mechanism of action for this compound is not publicly detailed, many antimalarial drugs target essential pathways within the Plasmodium falciparum parasite. A common target is the parasite's protein synthesis machinery. The following diagram illustrates a generalized signaling pathway that could be a target for novel antimalarials.

Caption: A generalized signaling pathway in P. falciparum targeted by antimalarials.

Conclusion

The thorough characterization of solubility and stability is an indispensable component of the preclinical development of any new drug candidate, including promising antimalarial compounds like this compound. The experimental frameworks and data presentation formats outlined in this guide provide a robust foundation for researchers to generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ultimately, advance the most promising molecules toward clinical evaluation. While the specific data for this compound remains to be elucidated, the principles and methodologies described herein are universally applicable and essential for the successful development of the next generation of life-saving medicines.

The Synthesis of Pyrazolopyridine MMV674850: A Technical Overview

Despite extensive research, a specific, publicly available, detailed synthesis pathway for the pyrazolopyridine MMV674850 remains elusive. This document provides a general overview of established synthetic routes for the pyrazolo[3,4-b]pyridine core, which is central to the structure of this compound, a compound noted for its potential antimalarial properties.

This compound, chemically known as 3-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-amine, belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purines, allowing its derivatives to interact with a variety of biological targets. While the specific experimental protocol for this compound is not detailed in readily accessible scientific literature or patents, the synthesis of structurally related pyrazolo[3,4-b]pyridines generally follows established synthetic strategies.

General Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly approached through two primary disconnection strategies:

-

Construction of the pyridine ring onto a pre-existing pyrazole: This is a common and versatile method. It typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The specific nature of the substituents on both the pyrazole and the dicarbonyl compound dictates the final substitution pattern of the pyrazolopyridine core.

-

Construction of the pyrazole ring onto a pre-existing pyridine: This approach involves the cyclization of a suitably substituted pyridine derivative, often a hydrazine-substituted pyridine, with a reagent that provides the remaining carbon atoms of the pyrazole ring.

A Plausible Synthetic Pathway for this compound

Based on the known methodologies for the synthesis of analogous compounds, a logical synthetic route for this compound can be postulated. This hypothetical pathway would likely involve the key steps illustrated below. It is crucial to note that the following represents a generalized approach and the specific reagents, reaction conditions, and yields would require experimental optimization.

Logical Flow of a Potential Synthesis

Unraveling the Biological Targets of MMV674850: A Technical Guide

For Immediate Release

[PRETORIA, SOUTH AFRICA] – A comprehensive analysis of the antimalarial compound MMV674850, a novel pyrazolopyridine, reveals a preferential activity against early-stage Plasmodium falciparum gametocytes, offering a potential new avenue for transmission-blocking therapies. This technical guide synthesizes the current understanding of this compound's biological targets, drawing primarily from chemogenomic fingerprinting studies that have elucidated its mode of action.

Executive Summary

This compound demonstrates potent inhibitory activity against the sexual stages of the malaria parasite, Plasmodium falciparum, with a pronounced effect on early-stage gametocytes. Transcriptome analysis of compound-treated parasites indicates that this compound perturbs biological processes that are active during the parasite's asexual blood stages and early gametocytogenesis. While a single, definitive protein target has yet to be exclusively characterized, the evidence points towards a mechanism of action involving the disruption of key signaling pathways, potentially implicating protein kinases. This document provides an in-depth overview of the quantitative data, experimental methodologies, and putative signaling pathways associated with this compound's antimalarial activity.

Quantitative Biological Activity of this compound

The inhibitory potency of this compound has been quantified against various developmental stages of P. falciparum. The following table summarizes the key activity data from published research.

| Parameter | Parasite Stage | Value | Reference |

| IC50 | Asexual Blood Stages | 2.7 nM | --INVALID-LINK-- |

| IC50 | Early-Stage Gametocytes (Stage I-III) | 4.5 ± 3.6 nM | --INVALID-LINK-- |

| IC50 | Late-Stage Gametocytes (Stage IV-V) | 28.7 ± 0.2 nM | --INVALID-LINK-- |

| IC90 | Early-Stage Gametocytes (Stage I/II) | Not explicitly stated, used for transcriptome analysis | --INVALID-LINK--[1][2] |

| IC90 | Late-Stage Gametocytes (Stage IV/V) | Not explicitly stated, used for transcriptome analysis | --INVALID-LINK--[1][2] |

Experimental Protocols

The identification of this compound's biological activity and putative targets relies on several key experimental procedures. The methodologies outlined below are based on the work of Niemand et al., 2021.

Plasmodium falciparum Gametocyte Culture and Staging

-

Parasite Line: P. falciparum NF54 strain.

-

Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Gametocyte Induction: Asexual cultures are induced to form gametocytes by preventing the addition of fresh erythrocytes and allowing the parasites to become sexually committed.

-

Staging: Gametocyte development is monitored daily via Giemsa-stained thin blood smears, and stages are classified based on morphological characteristics. Early-stage gametocytes are defined as predominantly stage I and II, while late-stage gametocytes are primarily stage IV and V.[1][2]

In Vitro Drug Susceptibility Assays

-

Methodology: Gametocyte viability is assessed using a luciferase-based assay.

-

Procedure: Gametocytes at the desired stage are exposed to a serial dilution of this compound for a specified period (e.g., 24 and 48 hours).

-

Readout: Parasite viability is measured by quantifying the luminescence produced by a constitutively expressed luciferase reporter. The signal is proportional to the number of viable parasites.

-

Data Analysis: IC50 and IC90 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Transcriptome Fingerprinting (Microarray Analysis)

-

Objective: To identify gene expression changes in gametocytes following treatment with this compound.

-

Treatment: Early- and late-stage gametocytes are treated with this compound at their respective IC90 concentrations for 24 and 48 hours.[1][2]

-

RNA Extraction and Microarray: Total RNA is extracted from treated and untreated control parasites. The RNA is then labeled and hybridized to a custom P. falciparum microarray chip.

-

Data Analysis: The microarray data is normalized, and statistical analysis is performed to identify differentially expressed genes. Gene Ontology (GO) and pathway enrichment analyses are then used to identify the biological processes and signaling pathways that are significantly affected by the compound.

Putative Biological Targets and Signaling Pathways

Transcriptomic analysis of this compound-treated gametocytes provides significant insights into its mode of action.

Chemogenomic Profile of this compound

The gene expression changes induced by this compound in early-stage gametocytes show a significant overlap with the transcriptional programs active in the asexual blood stages of the parasite.[1] This suggests that this compound targets cellular processes that are fundamental to both parasite replication and the initial stages of sexual development.

Potential Involvement of Protein Kinases

While this compound is a pyrazolopyridine, a chemical class known to include kinase inhibitors, its specific kinase targets in P. falciparum are still under investigation. A comparative chemogenomic analysis with another compound, MMV666810 (a 2-aminopyrazine), which is more active against late-stage gametocytes, revealed a shared "kinase chemogenomic fingerprint."[1][3] This suggests that both compounds, despite their different stage-specific activities, may interact with protein kinases. For the comparator compound MMV666810, the affected gene sets in late-stage gametocytes were associated with Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[1] It is plausible that this compound also exerts its effects through the inhibition of one or more protein kinases that are critical for the early stages of gametocyte development.

Experimental Workflow for Target Identification

The overall workflow for identifying the biological targets of this compound involves a multi-step process, from initial screening to detailed molecular analysis.

References

In Vitro Efficacy and IC50 Data for MMV674850: A Technical Overview

Despite a comprehensive search of available scientific literature and public databases, specific in vitro efficacy and IC50 data for the compound MMV674850 against Plasmodium falciparum or other pathogens could not be located. As a result, a detailed technical guide with quantitative data, experimental protocols, and pathway visualizations for this specific compound cannot be provided at this time.

The Medicines for Malaria Venture (MMV) Pathogen Box, which includes this compound, is a collection of 400 diverse, drug-like molecules made available to the research community to stimulate drug discovery for neglected diseases. While numerous studies have been published characterizing the activity of various compounds from this collection against a range of pathogens, public domain data for this compound appears to be limited or not yet published.

This guide will, therefore, provide a general overview of the standard methodologies and experimental workflows typically employed in the in vitro assessment of antimalarial compounds, which would be applicable to the characterization of this compound.

General Experimental Protocols for In Vitro Antimalarial Drug Screening

The following sections outline the common experimental procedures used to determine the in vitro efficacy and IC50 values of potential antimalarial compounds.

Plasmodium falciparum Culture

-

Parasite Strains: A variety of laboratory-adapted P. falciparum strains are used to assess the activity of compounds against both drug-sensitive and drug-resistant parasites. Common strains include 3D7 (chloroquine-sensitive), K1, W2, and Dd2 (chloroquine-resistant).

-

Culture Conditions: Parasites are typically cultured in vitro in human erythrocytes (O+ blood type) suspended in a complete culture medium, such as RPMI-1640, supplemented with human serum or Albumax, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a controlled atmosphere with a specific gas mixture (e.g., 5% CO₂, 5% O₂, and 90% N₂).

-

Synchronization: To ensure consistency in the assays, parasite cultures are often synchronized to a specific developmental stage, most commonly the ring stage. This is typically achieved by treating the culture with a 5% D-sorbitol solution, which lyses the mature schizont-stage parasites, leaving a population of ring-stage parasites.

In Vitro Drug Susceptibility Assays

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro potency of an antimalarial compound. Several assays are commonly used to determine this value.

This is a widely used high-throughput method that measures parasite proliferation by quantifying the amount of parasite DNA.

-

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA present in the culture.

-

Procedure: Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compound for 72 hours. After incubation, a lysis buffer containing SYBR Green I is added to each well. The fluorescence intensity is then measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

This method assesses parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.

-

Principle: P. falciparum salvages hypoxanthine from the culture medium for nucleic acid synthesis. The amount of incorporated [³H]-hypoxanthine is a direct measure of parasite viability and proliferation.

-

Procedure: Synchronized parasites are incubated with various concentrations of the test compound and [³H]-hypoxanthine for a defined period. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The level of radioactivity is plotted against the drug concentration to determine the IC50 value.

For genetically modified parasite lines expressing a luciferase reporter gene, this assay offers a highly sensitive method for determining parasite viability.

-

Principle: The viability of the parasites is directly correlated with the expression of luciferase, which catalyzes a light-emitting reaction in the presence of its substrate.

-

Procedure: Parasites expressing luciferase are exposed to the test compound for a set duration. A substrate for the luciferase enzyme is then added, and the resulting luminescence is measured with a luminometer.

-

Data Analysis: Luminescence values are used to generate a dose-response curve and calculate the IC50.

Visualization of a Generic Antimalarial Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of antimalarial compounds.

Kinase inhibitor profile of the MMV674850 compound

An in-depth search for the kinase inhibitor profile of the compound designated MMV674850 has yielded no specific publicly available data. This suggests that "this compound" may be an internal research compound that has not yet been disclosed in publications, a potential misspelling, or a compound that has not been characterized in the public domain.

To fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and pathway visualizations, it is necessary to focus on a kinase inhibitor with a substantial body of published research.

Therefore, we propose to either:

-

Have the user provide an alternative, publicly documented kinase inhibitor compound name.

-

Proceed with a well-characterized, exemplary kinase inhibitor to demonstrate the depth and format of the requested technical guide. A suitable example would be a compound like Imatinib or Dasatinib , for which extensive data on kinase profiling, mechanism of action, and clinical relevance are available.

Once a suitable compound is selected, a comprehensive technical guide will be generated that adheres to all specified requirements, including structured data tables, detailed experimental methodologies, and Graphviz diagrams for signaling pathways and workflows.

The Discovery and Development of Pyrazolopyridine Antimalarial Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. The pyrazolopyridine scaffold has emerged as a promising chemotype, demonstrating potent activity against various strains of the malaria parasite. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of pyrazolopyridine-based antimalarial drugs.

Introduction to Pyrazolopyridine Antimalarials

Pyrazolopyridines are heterocyclic compounds that have shown significant potential as antimalarial agents.[1] Structure-activity relationship (SAR) studies have been instrumental in optimizing this scaffold to yield compounds with potent in vitro and in vivo efficacy.[2] The primary mechanism of action for many of these compounds is believed to be the inhibition of the Plasmodium falciparum cytochrome bc1 (cyt bc1) complex, a critical component of the mitochondrial electron transport chain.[3][4]

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro and in vivo antimalarial activity of representative pyrazolopyridine derivatives from various studies.

Table 1: In Vitro Antimalarial Activity of Quinolone-Pyrazolopyridine Hybrids against P. falciparum (3D7 Strain) [1]

| Compound ID | Substituents | EC50 (µg/mL) |

| 5a | R1=H, R2=H | 3.987 |

| 5b | R1=4-F, R2=H | 2.916 |

| 5c | R1=4-Cl, R2=H | 3.872 |

| 5j | R1=H, R2=4-F | 3.891 |

| 5k | R1=H, R2=4-Cl | 2.113 |

| 5p | R1=4-F, R2=4-Cl | 1.921 |

| 5q | R1=4-Cl, R2=4-F | 2.341 |

| Chloroquine | - | 0.897 |

Table 2: In Vivo Antimalarial Activity of Selected Quinolone-Pyrazolopyridine Hybrids in P. berghei-Infected Mice [1]

| Compound ID | Dose (mg/kg) | % Parasitemia Suppression |

| 5b | 200 | 45.12 |

| 5k | 200 | 55.37 |

| 5p | 200 | 60.25 |

| 5q | 200 | 50.18 |

| 5s | 200 | 41.23 |

| Chloroquine | 20 | 100 |

Proposed Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of many pyrazolopyridine antimalarials is the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[3][4][5] This complex plays a crucial role in ATP synthesis and the regeneration of ubiquinone, which is essential for pyrimidine biosynthesis. By binding to the Qo site of cytochrome b, a subunit of the cyt bc1 complex, these compounds are thought to disrupt the electron flow, leading to mitochondrial dysfunction and ultimately, parasite death.[6]

Figure 1. Proposed mechanism of action of pyrazolopyridine antimalarials.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of pyrazolopyridine antimalarials.

In Vitro Antimalarial Activity Assay (Schizont Maturation Assay)

This assay is used to determine the efficacy of compounds in inhibiting the growth of P. falciparum in vitro.[1]

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human O+ red blood cells (RBCs)

-

RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum, and 50 µg/mL gentamicin.

-

Test compounds dissolved in DMSO.

-

96-well microtiter plates.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Synchronize the P. falciparum culture to the ring stage by treating with 5% D-sorbitol.

-

Prepare a parasite culture with 2-3% parasitemia in complete RPMI 1640 medium.

-

Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

-

Add the parasitized RBC suspension to each well.

-

Incubate the plates for 24-48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

After incubation, prepare thin blood smears from each well.

-

Stain the smears with Giemsa stain.

-

Count the number of schizonts per 200 asexual parasites under a microscope.

-

Calculate the percentage of schizont maturation inhibition compared to the drug-free control.

-

Determine the EC50 value (the concentration of the compound that inhibits 50% of schizont maturation) by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

This test, also known as Peters' 4-day suppressive test, is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[1]

Materials:

-

Swiss albino mice.

-

Plasmodium berghei (chloroquine-sensitive strain).

-

Test compounds formulated for oral or parenteral administration.

-

Standard antimalarial drug (e.g., chloroquine).

-

Giemsa stain.

-

Microscope.

Procedure:

-

Infect mice intraperitoneally with P. berghei-parasitized red blood cells on day 0.

-

Randomly divide the mice into groups (control, standard drug, and test compound groups).

-

Administer the test compounds and the standard drug to the respective groups daily for four consecutive days (day 0 to day 3). The control group receives the vehicle only.

-

On day 4, collect blood from the tail of each mouse and prepare thin blood smears.

-

Stain the smears with Giemsa stain.

-

Determine the parasitemia level by counting the number of parasitized RBCs per 1000 RBCs.

-

Calculate the percentage of parasitemia suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Drug Discovery and Development Workflow

The discovery of novel pyrazolopyridine antimalarials follows a structured workflow from initial screening to lead optimization.

References

- 1. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine Azepine Targets the Plasmodium bc1 Complex and Displays Multistage Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary Safety and Toxicity Profile of MMV674850: An In-Depth Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical or clinical safety and toxicity data for the antimalarial compound MMV674850 could be identified. The information that would be required to populate a detailed technical guide, including quantitative toxicity data and experimental protocols, is not presently in the public domain. This document, therefore, addresses the known information about this compound's biological activity and provides a general overview of the potential safety considerations based on its chemical class.

Introduction to this compound

This compound is a novel antimalarial candidate that has demonstrated significant potency against various stages of the Plasmodium falciparum parasite, the deadliest species of malaria parasite. It belongs to the 2-aminopyridine class of compounds. Research has highlighted its activity against both asexual blood stages and the transmissible gametocyte stages of the parasite, making it a compound of interest for both treatment and transmission-blocking strategies in the fight against malaria.

Publicly Available Biological Data

The primary data available for this compound relates to its anti-parasitic efficacy. While this information is crucial for its development as a drug, it does not provide insight into its safety profile in humans.

In Vitro Anti-plasmodial Activity

A commercial supplier of the compound reports the following in vitro potency:

| Parameter | Value |

| IC50 (Asexual stage parasites) | 2.7 nM and 4.5 nM |

| IC50 (Early-stage gametocytes) | 4.5 ± 3.6 nM |

| IC50 (Late-stage gametocytes) | 28.7 ± 0.2 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data indicates that this compound is a highly potent inhibitor of parasite growth and development. However, no corresponding data on its cytotoxicity against mammalian cell lines has been made publicly available. Such data is a critical early step in assessing the selectivity and potential toxicity of a drug candidate.

Potential Safety and Toxicity Considerations Based on Chemical Class

Given the absence of specific toxicity data for this compound, it is prudent to consider the known toxicological profile of the broader aminopyridine chemical class. It is important to note that these are general characteristics and may not be representative of this compound's specific profile.

Aminopyridines are known to act as potassium channel blockers.[1] This mechanism of action can lead to a range of physiological effects, with the central nervous system (CNS) being a primary site of potential toxicity.

Potential Toxicities Associated with Aminopyridines:

-

Neurotoxicity: This is the most well-documented toxicity of the aminopyridine class. By blocking potassium channels, these compounds can lead to neuronal hyperexcitability, which can manifest as:

-

Dizziness

-

Insomnia

-

Nausea

-

In more severe cases, convulsions and seizures.[1]

-

-

Cardiovascular Effects: While less common, effects on cardiac muscle, which also relies on potassium channels for proper function, could be a theoretical concern.

-

Irritation: Some aminopyridines are known to be skin and eye irritants.[1]

The workflow for assessing the safety of a compound like this compound would typically involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Experimental Protocols: A General Overview

While specific protocols for this compound are unavailable, the following provides a general outline of the methodologies that would be employed in the preclinical safety assessment of a new antimalarial drug candidate.

In Vitro Cytotoxicity Assay (e.g., MTT or Resazurin Assay)

-

Objective: To determine the concentration of the compound that is toxic to mammalian cells.

-

Methodology:

-

Cell Culture: A human cell line (e.g., HepG2 for liver toxicity or HEK293 as a general line) is cultured in a multi-well plate.

-

Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A reagent such as MTT or resazurin is added to the wells. Viable, metabolically active cells convert these reagents into a colored or fluorescent product.

-

Data Analysis: The amount of product is quantified using a spectrophotometer or fluorometer. The results are used to calculate the CC50 (50% cytotoxic concentration). A high CC50 relative to the anti-parasitic IC50 indicates selectivity.

-

In Vivo Acute Toxicity Study (e.g., OECD Guideline 420)

-

Objective: To determine the short-term toxicity of a single high dose of the compound.

-

Methodology:

-

Animal Model: Typically performed in a rodent species (e.g., mice or rats).

-

Dosing: A single dose of the compound is administered, usually via the intended clinical route (e.g., oral gavage).

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

-

Necropsy: At the end of the study, a gross necropsy is performed to identify any organ abnormalities. This study helps to determine the lethal dose (LD50) and to identify potential target organs for toxicity.

-

Signaling Pathways

Without specific data on the mechanism of toxicity for this compound, it is not possible to create a diagram of a relevant signaling pathway. The primary mechanism of action for the aminopyridine class involves the direct blockade of voltage-gated potassium channels, which is a direct physical interaction rather than a complex signaling cascade.

Conclusion

The antimalarial candidate this compound shows promise based on its potent in vitro activity against Plasmodium falciparum. However, a comprehensive assessment of its preliminary safety and toxicity profile is not possible at this time due to the lack of publicly available data. The development of any new drug requires a rigorous evaluation of its safety, and it is anticipated that such studies for this compound are either ongoing or have been conducted internally by the developing organization. For researchers, scientists, and drug development professionals, the potential for aminopyridine-related toxicities, particularly neurotoxicity, should be a key consideration in the future evaluation of this compound. Access to data from in vitro cytotoxicity assays, in vivo tolerability studies, and genotoxicity assessments will be essential to fully understand the therapeutic potential of this compound.

References

MMV674850: A Technical Guide on a Novel Antimalarial Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV674850 is a novel pyrazolopyridine compound identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its intellectual property landscape, biological activity, and the experimental methodologies used for its characterization. The information is intended to support researchers and drug development professionals in understanding the potential of this compound as a transmission-blocking antimalarial agent.

Intellectual Property and Patent Status

A comprehensive search of public patent databases for intellectual property specifically assigned to "this compound" did not yield any direct results. This suggests that a patent application may not have been published under this identifier. Medicines for Malaria Venture (MMV), the likely sponsor of this research given the compound's designation, employs a dual strategy for intellectual property. This strategy often involves open access to early-stage research to foster innovation, while pursuing patent protection for later-stage drug candidates to attract commercial partners for development and ensure the quality and accessibility of the final product. It is possible that this compound is covered by a broader patent application not directly referencing this specific internal code or that a patent application has not yet been made public. Further monitoring of patent publications from MMV and its research partners is recommended.

Biological Activity and Mechanism of Action

This compound has demonstrated significant activity against various stages of the Plasmodium falciparum lifecycle, with a notable preference for early-stage gametocytes.[1][2][3] Gametocytes are the sexual stages of the parasite that are responsible for transmission from humans to mosquitoes. By targeting these stages, this compound has the potential to act as a transmission-blocking agent, a critical component of malaria eradication strategies.

Chemogenomic profiling of this compound treatment has revealed that its mechanism of action is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes.[1][2] This is in contrast to its effect on late-stage gametocytes, where its impact is significantly lower.[1][3] This stage-specific activity suggests a targeted mechanism that disrupts essential pathways for early gametocyte development.

Quantitative Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against different stages of P. falciparum.

| Parasite Stage | IC50 (nM) | Reference |

| Asexual Blood Stages | 2.7 | [3][4] |

| Early-Stage Gametocytes (Stage II/III) | 4.5 ± 3.6 | [1][4] |

| Late-Stage Gametocytes (Stage IV/V) | 28.7 ± 0.2 | [1][4][5] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

In Vitro Cultivation of P. falciparum

-

Asexual Stage Culture: Asexual cultures of P. falciparum (NF54 strain) were maintained in human erythrocytes at a specified hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures were incubated at 37°C in a low-oxygen, high-carbon dioxide environment.

-

Gametocyte Induction: Gametocytogenesis was induced from synchronized asexual cultures by preventing the addition of fresh erythrocytes and allowing the parasites to reach a high parasitemia. The culture medium was changed daily, and the development of gametocyte stages was monitored by Giemsa-stained thin blood smears.

Gametocytocidal Activity Assays

The inhibitory activity of this compound against different gametocyte stages was determined using various assays, including:

-

Luciferase Reporter Assays: Genetically modified parasite lines expressing luciferase under the control of a gametocyte-specific promoter were used. The luminescence signal, which is proportional to parasite viability, was measured after incubation with the compound.

-

ATP Bioluminescence Assays: The intracellular ATP levels of the parasites were measured as an indicator of viability. A decrease in ATP levels corresponds to parasite death.

Chemogenomic Fingerprinting and Transcriptome Analysis

-

RNA Extraction and Sequencing: Early and late-stage gametocytes were treated with this compound or a control solvent. After incubation, total RNA was extracted, and RNA sequencing (RNA-Seq) was performed to obtain the transcriptomic profiles.

-

Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups. Gene ontology and pathway enrichment analyses were then performed to understand the biological processes affected by the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in the experimental protocols.

Caption: Workflow of P. falciparum gametocyte development and the inhibitory point of this compound.

Caption: Experimental workflow for the chemogenomic profiling of this compound's effect on gametocytes.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Antimalarial Compounds in Plasmodium falciparum Culture

Note: As of the latest literature review, specific experimental protocols and quantitative data for the compound MMV674850 against Plasmodium falciparum are not publicly available. The following document provides a comprehensive, generalized protocol for the in vitro evaluation of a novel antimalarial compound, using this compound as a placeholder. This protocol is intended for researchers, scientists, and drug development professionals and is based on established methodologies for testing compounds from the Medicines for Malaria Venture (MMV) portfolio and other potential antimalarials.

Introduction

The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates a continuous pipeline of novel therapeutic agents.[1][2] The in vitro culture of P. falciparum asexual erythrocytic stages is a fundamental tool for screening and characterizing the activity of potential antimalarial drugs.[1] This document outlines the standard procedures for maintaining P. falciparum cultures and for determining the 50% inhibitory concentration (IC50) of a test compound, a key metric for assessing its antiplasmodial potency. The methodologies described are based on widely used techniques such as the SYBR Green I-based fluorescence assay.

Materials and Reagents

-

P. falciparum strain (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2)[1][3]

-

Human erythrocytes (O+), leukocyte-depleted

-

Complete Culture Medium (CCM):

-

Test Compound (this compound)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

5% D-Sorbitol solution, sterile

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black, flat-bottom microplates

-

Gas mixture (5% CO2, 5% O2, 90% N2)[1]

Experimental Protocols

Continuous In Vitro Culture of P. falciparum

This protocol describes the maintenance of the asexual, intra-erythrocytic stages of P. falciparum.

-

Culture Maintenance: Parasites are cultured in human O+ erythrocytes at a 2% hematocrit in Complete Culture Medium (CCM).[1]

-

Incubation: Cultures are maintained at 37°C in a modular incubation chamber or incubator with a specific gas mixture (5% CO2, 5% O2, 90% N2).[1]

-

Monitoring and Propagation: Parasitemia (the percentage of infected red blood cells) is monitored daily by light microscopy of Giemsa-stained thin blood smears. Cultures are typically maintained between 0.5% and 5% parasitemia. The culture is diluted with fresh, uninfected erythrocytes and CCM to lower parasitemia as needed.[1]

Figure 1. Workflow for routine maintenance of P. falciparum asexual stage culture.

Synchronization of Parasite Culture

For drug susceptibility assays, it is crucial to use a synchronized parasite population, typically at the early ring stage. The sorbitol method is commonly used to lyse mature parasite stages, leaving only the ring-stage parasites.

-

Harvest Cells: Centrifuge the parasite culture (e.g., with >3% trophozoite-stage parasitemia) at 500 x g for 5 minutes and discard the supernatant.

-

Sorbitol Lysis: Resuspend the cell pellet in 10 volumes of pre-warmed (37°C), sterile 5% D-sorbitol solution.[1]

-

Incubation: Incubate the cell suspension for 10 minutes at 37°C.[1]

-

Wash: Centrifuge at 500 x g for 5 minutes, discard the sorbitol supernatant, and wash the pellet once with CCM.

-

Re-establish Culture: Resuspend the final pellet in CCM at 2% hematocrit and return to the incubator. The culture will now consist primarily of synchronized ring-stage parasites. For high synchronicity, this process can be repeated after 48 hours.[1]

In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This assay determines the effect of the test compound on parasite growth over one 72-hour life cycle.

-

Compound Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO. Note: The optimal solvent should be determined empirically.

-

Perform serial dilutions of the stock solution in CCM to create a range of desired test concentrations. A common approach is to use 5-fold serial dilutions to obtain nine concentrations, for example, ranging from 20 µM to 0.05 nM.[1]

-

-

Plate Setup:

-

Use a synchronized ring-stage culture (0.5% parasitemia, 2% hematocrit).

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 100 µL of the diluted compound solutions to the appropriate wells in triplicate. Include drug-free (CCM only) and parasite-free (uninfected RBCs) controls.

-

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions described in section 3.1.[1]

-

Lysis and Staining:

-

After incubation, carefully transfer 100 µL from each well to a new 96-well black plate.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Seal the plate, wrap it in foil to protect from light, and incubate at room temperature for 1-2 hours (or overnight at 4°C).

-

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence from the parasite-free control wells.

-

Normalize the data to the drug-free control wells (representing 100% growth).

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoid non-linear regression model using appropriate software (e.g., GraphPad Prism).

-

Figure 2. Step-by-step experimental workflow for determining compound IC50 values.

Data Presentation

Quantitative data from susceptibility assays should be summarized for clarity. The IC50 value represents the concentration of a drug that inhibits parasite growth by 50%. Below is a template table populated with example data from other MMV compounds to illustrate how results for this compound could be presented against various P. falciparum strains.

| Compound ID | P. falciparum Strain | IC50 (nM) [Geometric Mean ± SD] | Resistance Profile | Reference |

| This compound | 3D7 | TBD | Chloroquine-Sensitive | - |

| This compound | Dd2 | TBD | Chloroquine-Resistant | - |

| Example: MMV667494 | 3D7 | Potent (low nM range) | - | [1] |

| Example: MMV010576 | 3D7 | Potent (low nM range) | - | [1] |

| Example: Chloroquine | 3D7 | 35.14 | - | [1] |

| Example: Chloroquine | Dd2 | >100 | Resistant | [3] |

TBD: To Be Determined experimentally.

Logical Framework for Compound Evaluation

Evaluating a novel compound involves more than a single IC50 determination. A robust assessment includes comparing potency against both drug-sensitive and drug-resistant parasite lines, and potentially using advanced metrics like the Growth Rate inhibition (GR50) to normalize data.[1] This helps prioritize compounds that not only are potent but also possess novel mechanisms of action that circumvent existing resistance.

References

Application Notes and Protocols for the Effective Use of MMV674850 in Plasmodium falciparum Gametocyte Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MMV674850, a pyrazolopyridine compound with selective activity against early-stage Plasmodium falciparum gametocytes. The following protocols and data are intended to facilitate the assessment of its transmission-blocking potential in a laboratory setting.

Introduction

Malaria elimination strategies increasingly focus on targeting the transmission of Plasmodium falciparum from humans to mosquitoes. This requires the development of compounds that are effective against the sexual stages of the parasite, known as gametocytes. This compound has been identified as a promising compound that preferentially targets early-stage (I-III) gametocytes. Understanding its mechanism and efficacy is crucial for its development as a potential transmission-blocking agent.

Chemogenomic profiling of this compound reveals that its activity is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes of P. falciparum.[1][2][3][4] This suggests that the compound may target pathways essential for the initial development of the sexual stages. Transcriptomic analysis indicates that this compound induces a less pronounced differential transcriptional response compared to other gametocytocidal compounds, hinting at a specific mode of action.

Data Presentation

While specific IC50 values for this compound against different gametocyte stages are not yet publicly available in the searched literature, the following table provides a template for summarizing such quantitative data once obtained. This structure allows for clear comparison of the compound's activity across different parasite stages.

| Compound | Target Parasite Stage | Assay Type | IC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) |

| This compound | Early-stage Gametocytes (I-III) | Luciferase-based Viability Assay | - | - | - |

| Late-stage Gametocytes (IV-V) | Luciferase-based Viability Assay | - | - | - | |

| Asexual Blood Stages (e.g., 3D7) | SYBR Green I Assay | - | - | - | |

| Control 1 | Early-stage Gametocytes (I-III) | Luciferase-based Viability Assay | - | - | - |

| Control 2 | Late-stage Gametocytes (IV-V) | Luciferase-based Viability Assay | - | - | - |

Experimental Protocols

The following protocols are adapted from established methods for the in vitro culture of P. falciparum gametocytes and for testing the efficacy of compounds against early-stage gametocytes. These protocols are suitable for evaluating compounds with characteristics similar to this compound.

Protocol 1: In Vitro Culture and Induction of P. falciparum Gametocytes

This protocol describes the generation of P. falciparum gametocytes from an asexual culture.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Complete Culture Medium (RPMI 1640 supplemented with HEPES, hypoxanthine, glucose, sodium bicarbonate, and human serum)

-

Human red blood cells (O+)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

-

N-acetylglucosamine (NAG)

Procedure:

-

Maintain a continuous culture of asexual P. falciparum parasites.

-

To induce gametocytogenesis, allow the asexual culture to reach a parasitemia of 5-10% without providing fresh red blood cells for 48-72 hours.

-

On day 0, dilute the culture to 1% parasitemia with fresh red blood cells and complete culture medium.

-

Maintain the culture with daily media changes for 4 days.

-

On day 4, add 50 mM N-acetylglucosamine (NAG) to the culture medium to eliminate the remaining asexual parasites.

-

Continue daily media changes with NAG-containing medium for 3-4 days.

-

After the NAG treatment, continue to culture the gametocytes with daily media changes. Early-stage gametocytes (Stages I-III) will be predominant from day 4 to day 8.

Protocol 2: Early-Stage Gametocyte Viability Assay using a Luciferase Reporter Line

This protocol is designed to assess the activity of compounds like this compound against early-stage gametocytes using a parasite line that expresses luciferase under a gametocyte-specific promoter (e.g., Pfs16).

Materials:

-

P. falciparum gametocyte culture (Day 5-7 post-induction, predominantly Stages II-III)

-

This compound (or other test compounds) dissolved in DMSO

-

Complete Culture Medium

-

96-well black, clear-bottom plates

-

Luciferase substrate (e.g., D-luciferin)

-

Luminometer

Procedure:

-

On the day of the assay, determine the gametocytemia and dilute the culture to 1-2% gametocytemia at a 2% hematocrit in complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the gametocyte culture to each well of a 96-well plate.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with no compound (negative control) and a known gametocytocidal compound (positive control).

-

Incubate the plates for 48-72 hours at 37°C in a humidified, gassed incubator.

-

After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficacy of this compound on early-stage P. falciparum gametocytes.

Caption: Workflow for this compound gametocyte assay.

Hypothesized Signaling Pathway

Based on the chemogenomic data suggesting that this compound acts on pathways shared with asexual stages and may be a kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway that could be targeted.

Caption: Hypothesized mechanism of this compound action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs | Medicines for Malaria Venture [mmv.org]

- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

Preparation and storage of MMV674850 stock solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of the antimalarial compound MMV674850, ensuring optimal integrity and performance in experimental settings.

Compound Information

This compound is a potent antimalarial agent with demonstrated activity against various stages of Plasmodium falciparum. Accurate preparation and storage of this compound are critical for reproducible and reliable experimental results.

| Property | Value |

| Molecular Weight | 452.55 g/mol |

| Chemical Formula | C₂₃H₂₀N₂O₄S₂ |

| CAS Number | 1820874-51-8 |

| Bioactivity (IC₅₀) | Asexual parasites: 2.7-4.5 nM[1] |

| Early-stage gametocytes: 4.5 ± 3.6 nM[1] | |

| Late-stage gametocytes: 28.7 ± 0.2 nM[1] |

Preparation of this compound Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Quantitative Data for Stock Solution Preparation

| Parameter | Value | Notes |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Ensure the use of anhydrous, high-purity DMSO to minimize degradation of the compound. |

| Solubility in DMSO | ≥ 40 mg/mL | This corresponds to a concentration of ≥ 88.4 mM. It is recommended to not exceed this concentration to ensure complete dissolution.[1] |

| Recommended Stock Concentration | 10 mM - 50 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to experimental assays. |

Protocol for Preparing a 10 mM Stock Solution

This protocol provides instructions for preparing 1 mL of a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-